(4S)-4-mercapto-L-proline hydrochloride
Overview
Description
“(4S)-4-mercapto-L-proline hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2S . It is a white crystalline powder that is highly soluble in water and aqueous solutions.
Molecular Structure Analysis
The molecular structure of “(4S)-4-mercapto-L-proline hydrochloride” is represented by the InChI code: 1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 . The molecular weight of the compound is 147.2 g/mol .Physical And Chemical Properties Analysis
“(4S)-4-mercapto-L-proline hydrochloride” is a white crystalline powder. It is highly soluble in water and aqueous solutions. It is stable under standard temperature and pressure conditions and decomposes at high temperatures. This compound has a specific optical rotation of [-67.5°] and a pKa value of 1.6.Scientific Research Applications
Synthesis of Heterocyclic Compounds
(4S)-4-mercapto-L-proline hydrochloride: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often exhibit biological activity and can serve as the core structure for pharmaceuticals .
Biomedical Applications
This compound plays a role in the development of biomedical applications, particularly in the synthesis of molecules with potential therapeutic effects. Its inclusion in the molecular structure can influence the biological activity and pharmacokinetic properties of the synthesized molecules .
Pharmaceutical Synthesis Intermediates
As an intermediate, (4S)-4-mercapto-L-proline hydrochloride is used in pharmaceutical syntheses. It can be a key component in the production of more complex molecules that are used in various drugs .
Antibody-Drug Conjugates (ADCs)
The compound is a part of the linker technology used in the synthesis of ADCs. These are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug .
PROTAC Linker
Cis-4-Mercapto-L-proline hydrochloride: is used as a PEG-based PROTAC linker. PROTACs are molecules designed to degrade specific proteins within the cell, offering a novel approach to drug development .
Collagen Synthesis Inhibition
This compound has been investigated for its ability to inhibit collagen synthesis. This property is significant in the study of fibrotic diseases and as a potential anticancer strategy .
Safety and Hazards
The safety information for “(4S)-4-mercapto-L-proline hydrochloride” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202, P261, P264, P270, P280, P301, P301, P312, P330 .
properties
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGHYLMLADJFK-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-mercapto-L-proline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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